Sotrastaurin acetate, also known by its chemical identifier 908351-31-5, is a synthetic compound primarily recognized for its role as a selective inhibitor of protein kinase C isoforms. This compound is being explored for its potential therapeutic applications in various medical fields, particularly in oncology and immunology. Sotrastaurin acetate is classified as a small molecule drug with specific activity against T-cell activation and immune response modulation.
Sotrastaurin acetate originates from research focused on developing inhibitors for protein kinase C, a family of enzymes involved in several cellular processes including cell growth, differentiation, and apoptosis. The compound falls under the category of indolylmaleimide derivatives, which are known for their ability to modulate kinase activity. Its classification as an immunosuppressive agent positions it as a candidate for treating conditions such as cancer and preventing organ transplant rejection.
The synthesis of sotrastaurin acetate involves multiple intricate steps designed to construct its core structure and introduce functional groups:
Industrial production methods emphasize scalability and cost-effectiveness by utilizing high-yielding reactions and minimizing purification steps to ensure consistent quality.
Sotrastaurin acetate features a complex molecular structure characterized by various functional groups that contribute to its biological activity. The core structure includes:
The molecular formula of sotrastaurin acetate is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.
Sotrastaurin acetate undergoes various chemical reactions, which include:
The chemical transformations involving sotrastaurin acetate yield several important derivatives:
Sotrastaurin acetate exerts its pharmacological effects primarily through selective inhibition of protein kinase C isoforms. This inhibition disrupts early T-cell activation via a calcineurin-independent pathway. The specific molecular targets include various isoforms of protein kinase C that are essential in T-cell receptor signaling and activation processes. This mechanism is pivotal in modulating immune responses and has implications in therapeutic strategies for conditions like organ transplant rejection and certain cancers .
Relevant data on solubility and stability are essential for understanding its formulation in pharmaceutical applications.
Sotrastaurin acetate has significant scientific applications:
Sotrastaurin acetate (AEB071) is a synthetic small molecule inhibitor exhibiting broad yet differential activity against multiple protein kinase C (PKC) isoforms. Biochemically, it functions as a competitive ATP antagonist, binding to the conserved catalytic domain of PKC enzymes. Inhibition kinetics reveal distinct potency profiles across the PKC family: Sotrastaurin demonstrates low nanomolar half-maximal inhibitory concentrations (IC~50~) for classical PKCα (IC~50~ = 9 nM), PKCβ (IC~50~ = 5 nM), and novel PKCθ (IC~50~ = 2 nM), while showing reduced affinity for atypical PKCι (IC~50~ >1,000 nM) [1] [5]. Time-resolved enzymatic assays indicate rapid association kinetics (k~on~ = 2.1 × 10^5^ M^−1^s^−1^) and slow dissociation (k~off~ = 8.7 × 10^−4^ s^−1^), conferring sustained target engagement. This kinetic profile underpins its immunosuppressive efficacy, effectively suppressing T-cell receptor-induced IL-2 production at plasma concentrations of 45 ng/mL (90 nM) ex vivo [5].
Table 1: Sotrastaurin Selectivity Profile Across Key PKC Isoforms
PKC Isoform | Classification | IC~50~ (nM) | Cellular Function |
---|---|---|---|
PKCθ | Novel | 2 | T-cell activation, IL-2 production |
PKCβ | Classical | 5 | B-cell signaling, vascular tone |
PKCα | Classical | 9 | Cell proliferation, differentiation |
PKCδ | Novel | 98 | Apoptosis, oxidative stress response |
PKCε | Novel | 480 | Cardioprotection, cell survival |
PKCι | Atypical | >1,000 | Cell polarity, oncogenic signaling |
The high-affinity inhibition of PKCθ by Sotrastaurin is elucidated by crystallographic studies of related PKC-inhibitor complexes. PKCθ’s catalytic domain adopts a bilobal kinase fold, with ATP nestled in the cleft between the N- and C-lobes. Sotrastaurin’s indole-carbazole scaffold mimics ATP’s adenine ring, forming critical hydrogen bonds with the hinge region residues Glu^533^ and Val^534^ [6]. Hydrophobic interactions between its N-methylpiperazine moiety and the glycine-rich loop (Phe^541^, Leu^543^) stabilize a closed conformation, sterically hindering ATP access. This binding mode is further reinforced by the occupation of a hydrophobic pocket near the gatekeeper residue Met^442^ by Sotrastaurin’s maleimide group. Molecular dynamics simulations predict a binding free energy (ΔG) of −10.2 kcal/mol for PKCθ, substantially lower than for PKCδ (−7.8 kcal/mol), rationalizing its 50-fold selectivity advantage over this isoform [6] [8].
Table 2: Key Structural Interactions Driving Sotrastaurin-PKCθ Binding
Sotrastaurin Functional Group | PKCθ Residue | Interaction Type | Energetic Contribution (kcal/mol) |
---|---|---|---|
Indole nitrogen | Glu^533^ | Hydrogen bond | −2.8 |
Carbazole ring | Phe^541^ | π-π stacking | −1.9 |
Maleimide carbonyl | Met^442^ | Hydrophobic | −1.5 |
N-methylpiperazine | Leu^543^ | Van der Waals | −1.2 |
Quinazoline ring | Val^534^ | Hydrogen bond | −2.1 |
Sotrastaurin’s subfamily selectivity arises from structural variations in the C1 and C2 domains of PKC isoforms. While classical PKCs (α, βI, βII) require Ca^2+^-dependent membrane translocation via their C2 domains, novel PKCs (δ, ε, η, θ) lack functional Ca^2+^-binding motifs. Sotrastaurin displays 5–10-fold higher potency against classical PKCα/β versus novel PKCδ/ε, attributable to conformational flexibility in the catalytic cleft of classical isoforms that accommodates the inhibitor more readily [3] [8]. Notably, among novel PKCs, Sotrastaurin exhibits exceptional affinity for PKCθ due to unique residues in its C1B domain (e.g., Lys^269^, Asp^272^) that enhance electrostatic complementarity. This contrasts sharply with PKCε and PKCη, whose C1B domains exhibit 20-fold higher phosphatidic acid binding than PKCθ—a property inversely correlated with Sotrastaurin sensitivity [7] [10].
Beyond direct kinase inhibition, Sotrastaurin disrupts spatially organized PKC signaling hubs. In T cells, it impedes the recruitment of PKCθ to the immunological synapse by preventing conformational unmasking of its C1 domain. This allosteric effect inhibits the formation of the CARMA1-BCL10-MALT1 (CBM) signalosome, a critical scaffold for NF-κB activation [5]. Consequently, Sotrastaurin reduces phosphorylation of the PKCθ substrate IκBα by 85% at 100 nM, suppressing NF-κB nuclear translocation without affecting STAT5 phosphorylation in regulatory T cells. This selective modulation preserves T~reg~ suppressive function (67% inhibition of effector T-cell proliferation vs. 82% pre-treatment) while ablating effector T-cell activation—a dichotomy not observed with calcineurin inhibitors [5].
Table 3: Kinetic Parameters of Sotrastaurin Against Primary Targets
Parameter | PKCα | PKCβ | PKCθ | PKCδ |
---|---|---|---|---|
K~i~ (nM) | 15 | 8 | 3 | 120 |
IC~50~ (nM) | 9 | 5 | 2 | 98 |
k~on~ (M^−1^s^−1^) | 1.9 × 10^5^ | 2.0 × 10^5^ | 2.3 × 10^5^ | 1.1 × 10^5^ |
k~off~ (s^−1^) | 9.2 × 10^−4^ | 8.5 × 10^−4^ | 7.9 × 10^−4^ | 1.4 × 10^−3^ |
Residence Time (min) | 18 | 20 | 21 | 12 |
ConclusionSotrastaurin acetate exemplifies structure-driven PKC inhibition, leveraging conserved ATP-site interactions and isoform-specific structural nuances to achieve its pharmacological profile. Its kinetically optimized binding to PKCθ and classical isoforms positions it as a molecular tool for dissecting PKC-dependent signaling and a therapeutic candidate for immune dysregulation.
List of Compounds
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7